4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid
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Overview
Description
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester with sulfuryl chloride in acetic acid at room temperature, followed by hydrolysis of the resulting keto ester by refluxing in hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group in the butyric acid chain can be reduced to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the butyric acid chain, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXHSLFFRKQGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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